Danicopan's Superior Resolution of EVH vs. C5 Inhibitor Monotherapy
In the pivotal Phase 3 ALPHA trial, the addition of danicopan to a stable C5 inhibitor (eculizumab or ravulizumab) resulted in a least squares mean (LSM) hemoglobin increase of 2.8 g/dL from baseline at Week 12, compared to a change of 0.0 g/dL with placebo added to a C5 inhibitor [1]. This demonstrates that danicopan specifically and effectively reverses the clinically significant EVH that C5 inhibitors alone cannot address [1].
| Evidence Dimension | Change in hemoglobin from baseline |
|---|---|
| Target Compound Data | LSM change: +2.8 g/dL |
| Comparator Or Baseline | Placebo + C5 inhibitor: LSM change 0.0 g/dL |
| Quantified Difference | +2.8 g/dL (p<0.0001) |
| Conditions | Phase 3 ALPHA trial (NCT04469465); PNH patients on stable ravulizumab/eculizumab with clinically evident EVH (Hb ≤9.5 g/dL) at Week 12 |
Why This Matters
This direct evidence proves danicopan's efficacy in correcting anemia in a patient subpopulation where C5 inhibitor therapy alone is inadequate, establishing its unique and necessary therapeutic role.
- [1] Kulasekararaj AG, et al. Long-term efficacy and safety of danicopan as add-on therapy to ravulizumab or eculizumab in PNH with significant EVH. Blood. 2025 Feb 20;145(8):811-822. View Source
